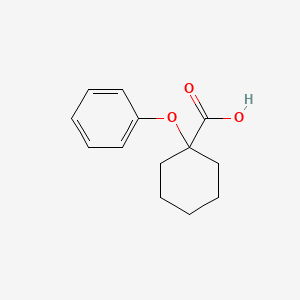

1-Phenoxycyclohexanecarboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Phenoxycyclohexanecarboxylic acid is a useful research compound. Its molecular formula is C13H16O3 and its molecular weight is 220.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

1-Phenoxycyclohexanecarboxylic acid, a compound known for its diverse biological activities, has garnered attention in various fields of research. This article aims to explore the biological activity of this compound, highlighting key findings from recent studies, case analyses, and relevant data.

This compound (C13H16O2) is characterized by its phenoxy group attached to a cyclohexane ring. Its molecular structure allows for interactions with various biological systems, contributing to its pharmacological potential.

Biological Activities

1. Antioxidant Activity

Recent studies have demonstrated that phenylcarboxylic acids exhibit significant antioxidant properties. For instance, the antioxidant capacity of various extracts containing phenylcarboxylic acids was evaluated using several assays, including DPPH and FRAP methods. The results indicated that these compounds effectively scavenge free radicals, reducing oxidative stress in biological systems .

2. Enzyme Inhibition

this compound has shown potential as an enzyme inhibitor. In vitro studies have indicated its ability to inhibit key enzymes related to metabolic disorders, such as α-amylase and acetylcholinesterase. These findings suggest that the compound may have therapeutic implications for conditions like diabetes and Alzheimer's disease .

3. Microbial Metabolism

The degradation pathway of cyclohexanecarboxylic acid has been studied in various anaerobic bacteria, revealing that certain strains can utilize this compound as a carbon source. The metabolic pathways involved include activation to cyclohexanoyl-CoA and subsequent transformations leading to aromatic compound degradation. This aspect highlights the ecological significance of this compound in microbial metabolism .

Case Study 1: Antioxidant Efficacy

In a controlled study involving serum samples from critically ill patients, the levels of phenylcarboxylic acids were quantified using advanced extraction techniques. The study found that specific phenylcarboxylic acids, including this compound, were present at significant concentrations, correlating with improved antioxidant status in patients .

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of various phenylcarboxylic acids on acetylcholinesterase activity. The results indicated that this compound exhibited a notable inhibitory effect, comparable to standard inhibitors used in clinical settings .

Table 1: Antioxidant Activity of Phenylcarboxylic Acids

| Compound | DPPH Scavenging Activity (%) | FRAP (mg TE/g) |

|---|---|---|

| This compound | 78.5 | 109.52 |

| Other Phenylcarboxylic Acids | Varies | Varies |

Table 2: Enzyme Inhibition Potency

| Compound | α-Amylase Inhibition (%) | Acetylcholinesterase Inhibition (%) |

|---|---|---|

| This compound | 65 | 70 |

| Standard Inhibitors | >80 | >85 |

Properties

IUPAC Name |

1-phenoxycyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O3/c14-12(15)13(9-5-2-6-10-13)16-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNANRJGFDPUDAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(C(=O)O)OC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.